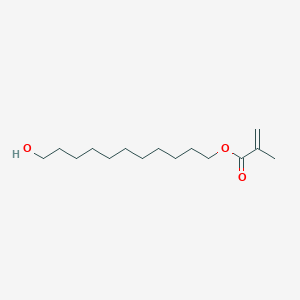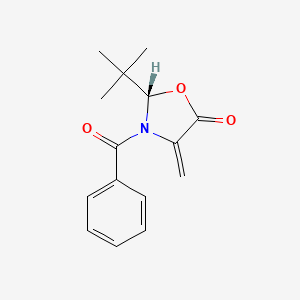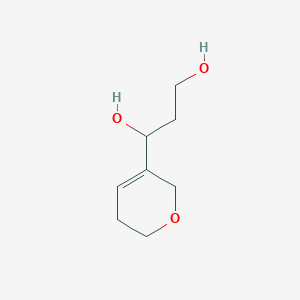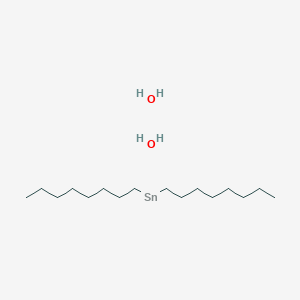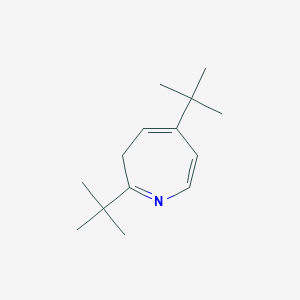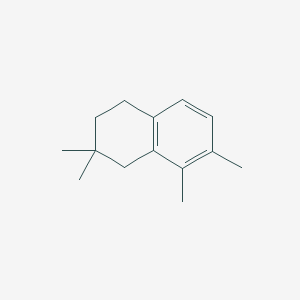
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with the molecular formula C14H20 It is a derivative of naphthalene, characterized by the presence of four methyl groups at the 2, 2, 7, and 8 positions on the tetrahydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 2,2,7,8-tetramethyl-naphthalene using a nickel catalyst under high pressure and temperature conditions can yield the desired tetrahydronaphthalene compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the catalytic hydrogenation of naphthalene derivatives. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is typically used.
Substitution: Sulfuric acid (H2SO4) and other strong acids can facilitate electrophilic substitution reactions.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: More saturated hydrocarbons.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving hydrocarbon metabolism and degradation.
Industry: Used as a precursor in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,2,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen donor in hydrogenation reactions, facilitating the reduction of other compounds. Its unique structure allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar structural properties.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with four methyl groups, but different positional isomers.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: A compound with additional functional groups and similar structural framework .
Uniqueness
2,2,7,8-Tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
属性
CAS 编号 |
116355-85-2 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC 名称 |
3,3,5,6-tetramethyl-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20/c1-10-5-6-12-7-8-14(3,4)9-13(12)11(10)2/h5-6H,7-9H2,1-4H3 |
InChI 键 |
XWGNHRWJEOBGSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(CCC(C2)(C)C)C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




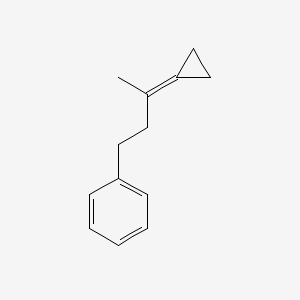
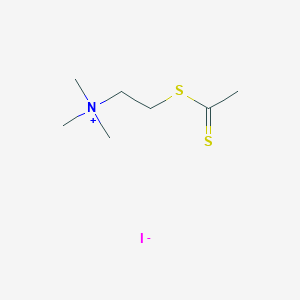
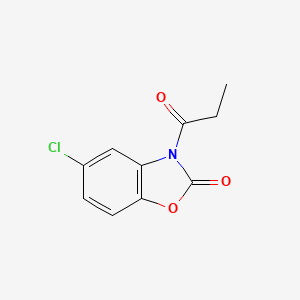

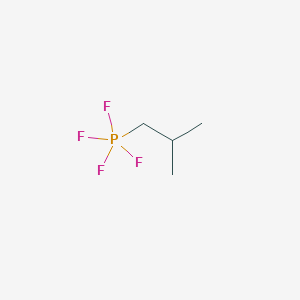
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
